IWP-2

Catalog No.
S548507
CAS No.
686770-61-6
M.F
C22H18N4O2S3
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IWP-2

CAS Number

686770-61-6

Product Name

IWP-2

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C22H18N4O2S3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27)

InChI Key

WRKPZSMRWPJJDH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4

Solubility

Soluble in DMSO, not in water

Synonyms

inhibitor of WNT production-2 compound, IWP-2 compound, IWP2 compound, N-(6-methyl-1,3-benzothiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno(3,2-d)pyrimidin-2-yl)sulfanyl)acetamide, Wnt inhibitor IWP-2

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4

Description

The exact mass of the compound N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide is 466.05919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 753606. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of organic heterobicyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Stem Cell Research

Specific Scientific Field: Stem Cell Biology

Summary of the Application: IWP-2 is used in stem cell biology, particularly in the research of human pluripotent stem cells . It plays a crucial role in the differentiation process of these cells .

Methods of Application: IWP-2 is applied to the stem cells during the differentiation stage of the research workflow . It inhibits the WNT pathway at the level of the pathway activator Porcupine .

Results or Outcomes: The application of IWP-2 suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells .

Application in Cardiomyocyte Differentiation

Specific Scientific Field: Cardiology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of cardiology for promoting cardiomyocyte differentiation from human pluripotent stem cells .

Methods of Application: IWP-2 is applied to human pluripotent stem cells during the differentiation process . It acts by inhibiting the WNT pathway, which is crucial for the differentiation of these cells into cardiomyocytes .

Results or Outcomes: The application of IWP-2 has been shown to promote the differentiation of human pluripotent stem cells into cardiomyocytes .

Application in Intestinal Stem Cell Research

Specific Scientific Field: Gastroenterology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of gastroenterology for studying the maintenance and proliferation of intestinal stem cells .

Methods of Application: IWP-2 is applied to mouse Lgr5+ intestinal stem cells . It acts by inhibiting the WNT pathway, which is crucial for the maintenance and proliferation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to inhibit the maintenance and proliferation of mouse Lgr5+ intestinal stem cells .

Application in Cochlear Epithelial Stem Cell Research

Specific Scientific Field: Otolaryngology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of otolaryngology for studying the proliferation of cochlear epithelial stem cells .

Methods of Application: IWP-2 is applied to mouse Lgr5+ cochlear epithelial stem cells . It acts by inhibiting the WNT pathway, which is crucial for the proliferation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to inhibit the proliferation of mouse Lgr5+ cochlear epithelial stem cells .

Application in Cancer Research

Specific Scientific Field: Oncology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of oncology for studying the role of WNT signaling in cancer stem cells .

Methods of Application: IWP-2 is applied to cancer stem cells . It acts by inhibiting the WNT pathway, which is crucial for the maintenance and proliferation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to inhibit the maintenance and proliferation of cancer stem cells . This suggests that WNT signaling plays a crucial role in the survival and proliferation of cancer stem cells .

Application in Neurobiology

Specific Scientific Field: Neurobiology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of neurobiology for studying the differentiation of neural stem cells .

Methods of Application: IWP-2 is applied to neural stem cells . It acts by inhibiting the WNT pathway, which is crucial for the differentiation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to promote the differentiation of neural stem cells . This suggests that WNT signaling plays a crucial role in the differentiation process of neural stem cells .

IWP-2, chemically known as N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide, is a potent inhibitor of the Wnt signaling pathway. It has a molecular weight of 466.6 g/mol and a molecular formula of C22H18N4O2S3. IWP-2 primarily functions by inactivating the enzyme Porcupine, which is crucial for the palmitoylation of Wnt proteins, thereby blocking their secretion and subsequent signaling activities .

  • There is no information regarding the mechanism of action or potential biological activity.
  • Safety information on flammability, reactivity, or toxicity is not available.

Future Research Directions

Given the structure of the molecule, it might be interesting to explore its potential for:

  • Antimicrobial activity: Heterocyclic rings are often found in antibiotics. Research could investigate if this compound has activity against bacteria or fungi.
  • Enzyme inhibition: The structure could allow for interaction with specific enzymes. Studies could explore its potential as an enzyme inhibitor for therapeutic purposes. []

IWP-2's primary chemical reaction involves the inhibition of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their stability and activity. The compound exhibits an IC50 value of approximately 27 nM, indicating its high potency in disrupting Wnt signaling pathways . The chemical structure allows it to interact specifically with Porcupine, leading to a cascade of effects on downstream signaling components like Dishevelled and LRP6 .

IWP-2 has demonstrated significant biological activities, including:

  • Inhibition of Wnt Signaling: It effectively blocks Wnt-dependent phosphorylation processes, inhibiting critical cellular responses associated with this pathway.
  • Impact on Stem Cells: The compound suppresses self-renewal in R1 embryonic stem cells and promotes cardiomyocyte differentiation from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and developmental biology .
  • Potential Therapeutic

The synthesis of IWP-2 typically involves multi-step organic reactions that incorporate various functional groups to achieve its unique structure. While specific synthesis protocols are proprietary or not widely published, it generally includes:

  • Formation of the Benzothiazole Moiety: This step often involves cyclization reactions.
  • Construction of the Thieno-Pyrimidine Framework: This can be achieved through condensation reactions involving appropriate precursors.
  • Final Assembly: The acetamide group is introduced at the end to complete the compound structure.

Research into alternative synthesis pathways continues to optimize yield and purity for laboratory applications .

IWP-2 is primarily used in research settings for:

  • Wnt Pathway Studies: As a specific inhibitor, it is employed to dissect the roles of Wnt signaling in various biological contexts.
  • Stem Cell Research: It facilitates studies on differentiation processes and self-renewal mechanisms in pluripotent stem cells.
  • Cancer Research: Its ability to inhibit Wnt signaling makes it a candidate for exploring therapeutic strategies against cancers characterized by aberrant Wnt pathway activation .

Interaction studies have shown that IWP-2 effectively disrupts interactions within the Wnt signaling cascade. Specifically, it inhibits:

  • Dishevelled Protein Activity: By preventing phosphorylation events that are crucial for downstream signaling.
  • LRP6 Phosphorylation: This inhibition further impacts β-catenin accumulation in the cytoplasm and nucleus, affecting gene expression related to cell proliferation and differentiation .

Several compounds share structural or functional similarities with IWP-2, particularly in their role as Wnt pathway inhibitors. Here are some notable examples:

Compound NameChemical StructureUnique Features
IWP-1Similar scaffold with phthalazinone moietyLess potent than IWP-2 but shares inhibitory effects on Wnt signaling
LGK974A different structural analogMore selective for Porcupine with potential therapeutic applications
XAV939A tankyrase inhibitorFunctions through a different mechanism but also affects Wnt signaling pathways
C59Another Porcupine inhibitorSimilar mechanism but with variations in potency and selectivity

IWP-2 is unique due to its specific interaction with Porcupine and its potent inhibitory effects at low concentrations compared to these other compounds. Its distinct benzothiazole moiety contributes to its binding affinity and biological activity .

Primary Target: Porcupine (Porcn) Inhibition

Binding Characteristics and Inhibitory Potency

IWP-2 demonstrates exceptional potency against Porcupine, a membrane-bound O-acyltransferase belonging to the MBOAT (Membrane-Bound O-AcylTransferase) family, with an IC₅₀ value of 27 nM [2] [3] [4]. The compound exhibits remarkable selectivity for Porcn over other MBOAT family members, including Hedgehog acyltransferase (Hhat) and Ghrelin O-acyltransferase (GOAT) [1] [5]. This selectivity was demonstrated through fluorescent labeling studies using IWP-Cy3, a fluorescently tagged derivative of IWP-2, which showed specific binding to Porcn-transfected cells but failed to label cells expressing other MBOAT family proteins [1].

The binding interaction between IWP-2 and Porcn occurs at the enzyme's putative active site, as evidenced by the inability of an inactive Porcn mutant harboring a mutation in the highly conserved active site residue H335 to bind IWP-Cy3 [1]. This active site targeting mechanism ensures that IWP-2 directly interferes with the catalytic function of Porcn rather than allosterically modulating the enzyme.

ParameterValueReference
IC₅₀ for Porcn inhibition27 nM [2] [3] [4]
Selectivity vs HhatNo inhibition at 25 μM [1]
Selectivity vs GOATNo inhibition observed [1]
Binding sitePutative active site [1]

Structure-Activity Relationship in Porcn Binding

Comprehensive structure-activity relationship studies have revealed critical molecular determinants for IWP-2 binding to Porcn [5]. The compound contains three primary structural regions that contribute to its inhibitory activity: the benzothiazole moiety, the pyrimidinone scaffold, and the phenyl substituent.

The benzothiazole moiety represents a conserved structural motif essential for Porcn binding activity. Structure-activity studies demonstrated that this heterocyclic system fits directly into a binding pocket within Porcn, and its removal or significant modification results in complete loss of inhibitory activity [5]. The 6-position on the benzothiazole ring is particularly critical, as demonstrated by the observation that removal of the 6-methyl substituent leads to a dramatic reduction in potency (greater than 100-fold decrease in activity) [5].

The pyrimidinone scaffold functions as an exchangeable scaffolding motif, as evidenced by the fact that replacement with a phthalazinone moiety (as in IWP-1) maintains inhibitory activity [5]. This structural flexibility suggests that the pyrimidinone primarily serves to position the critical benzothiazole and phenyl groups in optimal orientations for Porcn binding.

The phenyl group attached to the pyrimidinone core tolerates both electronic and steric modifications without significant loss of activity [5]. This tolerance for substitution, combined with successful derivatization of this position for fluorescent and biotin conjugates, indicates that the phenyl region is exposed to the solvent and does not make critical binding interactions with Porcn.

Inhibition of Wnt Protein Palmitylation Processes

IWP-2 functions as a direct inhibitor of Wnt protein palmitylation, the essential post-translational modification catalyzed by Porcn [1] [2]. This palmitylation process involves the covalent attachment of palmitic acid to a conserved serine residue within Wnt proteins, a modification that is absolutely required for their secretion and biological activity [6].

Using click chemistry approaches with C16 ω-alkynyl fatty acid as a palmitic acid analog, researchers demonstrated that IWP-2 completely blocks the incorporation of fatty acid labels into Wnt3A protein [1]. This inhibition occurs in a dose-dependent manner, with complete blockade achieved at concentrations consistent with the compound's IC₅₀ value for Porcn inhibition. Importantly, IWP-2 does not interfere with the palmitylation of other protein substrates, such as Hedgehog proteins, confirming its specificity for Porcn-mediated palmitylation processes [1].

The inhibition of Wnt palmitylation by IWP-2 has profound consequences for Wnt protein trafficking and secretion. Non-palmitylated Wnt proteins are retained within the endoplasmic reticulum and fail to interact with the Wnt chaperone protein Wntless (Wls), which specifically recognizes and transports palmitylated Wnt proteins through the secretory pathway [7] [8]. Consequently, IWP-2 treatment results in the accumulation of non-functional Wnt proteins within cells and their absence from the extracellular milieu.

Impact on Wnt Secretion Pathways

The inhibition of Porcn-mediated palmitylation by IWP-2 results in comprehensive blockade of Wnt protein secretion [1] [2]. Multiple experimental approaches have confirmed this secretion inhibition, including direct measurement of Wnt protein levels in cell culture supernatants and cell surface Wnt accumulation assays.

Studies using cultured embryonic kidney tissue from Wnt1-GFP transgenic mice demonstrated that IWP-2 treatment completely prevents the accumulation of Wnt1 protein on the cell surface [1]. This effect was specific to Wnt proteins, as general protein secretion remained unaffected by IWP-2 treatment. Similar results were observed with other Wnt family members, including Wnt3a, confirming the broad-spectrum nature of IWP-2's effects on Wnt secretion [1].

The secretion blockade induced by IWP-2 extends to Wnt proteins that mediate both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) signaling pathways [1]. This universal effect on Wnt secretion reflects the fundamental requirement for Porcn-mediated palmitylation in the maturation and transport of all Wnt family members. The compound effectively prevents the secretion of Wnt5a, a primarily non-canonical Wnt ligand, as demonstrated by the loss of Wnt5a-dependent antagonism of canonical Wnt signaling in co-culture experiments [1].

Downstream Effects on Wnt/β-catenin Signaling Cascade

Inhibition of Lrp6 Receptor Phosphorylation

IWP-2 treatment results in potent inhibition of LRP6 (Low-density lipoprotein Receptor-related Protein 6) phosphorylation, a critical early event in canonical Wnt/β-catenin signaling [2] [9]. LRP6 serves as an essential co-receptor for Wnt ligands, working in conjunction with Frizzled receptors to initiate intracellular signaling cascades. Upon Wnt ligand binding, LRP6 undergoes phosphorylation at multiple serine residues within PPPSP motifs, creating docking sites for Axin and other signaling components [10].

The inhibition of LRP6 phosphorylation by IWP-2 occurs as a direct consequence of the compound's blockade of Wnt protein secretion. In the absence of secreted Wnt ligands, LRP6 cannot be activated through ligand-receptor interactions, thereby preventing the downstream phosphorylation events that normally initiate Wnt/β-catenin signaling. This effect has been demonstrated across multiple cell types and experimental systems, consistently showing dose-dependent reduction in LRP6 phosphorylation following IWP-2 treatment [2] [11] [12].

Effects on Dvl2 and β-catenin Accumulation

IWP-2 potently blocks the phosphorylation and activation of Dishevelled 2 (Dvl2), a key cytoplasmic signaling mediator in Wnt pathways [2] [9]. Dvl2 normally undergoes phosphorylation following Wnt receptor activation and serves as a critical signaling hub for both canonical and non-canonical Wnt pathways. The inhibition of Dvl2 phosphorylation by IWP-2 reflects the upstream blockade of Wnt ligand availability and subsequent receptor activation.

The compound also significantly reduces β-catenin accumulation in treated cells [2] [9]. Under normal conditions, Wnt signaling activation leads to the inhibition of the β-catenin destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus where it functions as a transcriptional co-activator. IWP-2 treatment prevents this accumulation by blocking the initial Wnt ligand-receptor interactions required for destruction complex inhibition.

The effects of IWP-2 on β-catenin levels are particularly pronounced in cancer cell lines that rely on autocrine Wnt signaling. In DLD-1 colorectal cancer cells, IWP-2 treatment results in decreased levels of "free" β-catenin (not bound to E-cadherin) and increased β-catenin phosphorylation, consistent with enhanced β-catenin degradation through the restoration of destruction complex activity [9].

Secondary Target: Casein Kinase 1 (CK1) Inhibition

ATP-Competitive Inhibition Mechanisms

IWP-2 functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) enzymes, representing a secondary mechanism of action that complements its primary Porcn inhibitory activity [13] [14]. This CK1 inhibition was discovered through molecular modeling studies that revealed structural similarities between IWP compounds and known benzimidazole-based CK1 inhibitors [13].

The ATP-competitive nature of IWP-2's CK1 inhibition was demonstrated through comprehensive kinetic analyses showing that the compound competes directly with ATP for binding to the enzyme's active site [13]. In vitro kinase assays confirmed that IWP-2 inhibits wild-type CK1δ with significant potency, and this inhibition can be overcome by increasing ATP concentrations, consistent with competitive inhibition kinetics.

Molecular modeling studies revealed that IWP-2 adopts a binding conformation within the ATP-binding pocket of CK1δ that closely mimics the positioning of ATP itself [13]. The benzothiazole moiety of IWP-2 forms critical interactions with the hinge region of the kinase, a binding mode characteristic of ATP-competitive inhibitors. This binding model was subsequently validated through X-ray crystallographic analysis of the IWP-2/CK1δ complex.

Selectivity for CK1δ/ε Isoforms

IWP-2 demonstrates remarkable selectivity for CK1δ and CK1ε isoforms within the broader CK1 family [13] [14]. When profiled against a comprehensive panel of 320 kinases, IWP-2 showed specific inhibitory activity primarily against CK1δ, with minimal off-target effects on other kinase families [13]. This selectivity profile is particularly noteworthy given the high degree of conservation within kinase ATP-binding sites.

The compound exhibits an IC₅₀ of 40 nM against the gatekeeper mutant M82FCK1δ, demonstrating its ability to inhibit even modified forms of the enzyme [15] [13]. This potency against the gatekeeper mutant is particularly significant because many ATP-competitive kinase inhibitors lose activity against such mutants due to steric clashes with the introduced phenylalanine residue.

IWP-2 also strongly inhibits CK1ε, the closest homolog to CK1δ, although specific IC₅₀ values for wild-type CK1ε were not reported in the primary literature [13]. The selectivity for CK1δ/ε over other CK1 isoforms (CK1α, CK1γ1-3) reflects subtle differences in the ATP-binding pocket architecture between these closely related enzymes.

Crystallographic Studies of IWP-2/CK1δ Complex

X-ray crystallographic analysis of the IWP-2/CK1δ complex (PDB code: 5OKT) has provided detailed molecular insights into the compound's binding mode and selectivity determinants [13] [14] [16]. The crystal structure reveals that IWP-2 binds within the ATP-binding cleft of CK1δ, adopting a conformation that effectively blocks ATP access to the active site.

The benzothiazole moiety of IWP-2 forms critical hydrogen bonding interactions with residues in the hinge region of CK1δ, specifically interacting with Glu83 and Leu85 [17]. These interactions mimic those normally formed by the adenine base of ATP, explaining the ATP-competitive nature of inhibition. The 6-methyl substituent on the benzothiazole ring fits into a small hydrophobic pocket, contributing to binding affinity and selectivity.

The pyrimidinone core of IWP-2 occupies the ribose-binding region of the ATP-binding site, making additional contacts with the enzyme backbone. The phenyl substituent extends toward the solvent-accessible region of the binding site, consistent with structure-activity relationship data showing tolerance for modifications at this position [5] [13].

The crystallographic data also explains the selectivity of IWP-2 for CK1δ/ε over other kinases. Key selectivity determinants include the specific geometry of the hinge region in CK1δ and subtle differences in the ATP-binding pocket that favor the particular shape and electronic properties of the IWP-2 scaffold [13] [17].

Structural FeatureInteractionFunction
Benzothiazole ringHinge region hydrogen bondsATP mimicry
6-Methyl groupHydrophobic pocket bindingAffinity and selectivity
Pyrimidinone coreRibose-binding region contactsBackbone interactions
Phenyl substituentSolvent-exposed positioningStructural tolerance

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

466.05918935 g/mol

Monoisotopic Mass

466.05918935 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Dates

Last modified: 08-15-2023
1: Wu L, Zhao JC, Kim J, Jin HJ, Wang CY, Yu J. ERG is a critical regulator of Wnt/LEF1 signaling in prostate cancer. Cancer Res. 2013 Oct 1;73(19):6068-79. doi: 10.1158/0008-5472.CAN-13-0882. Epub 2013 Aug 1. PubMed PMID: 23913826; PubMed Central PMCID: PMC3790861.
2: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.
3: Mo ML, Li MR, Chen Z, Liu XW, Sheng Q, Zhou HM. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer. Oncol Lett. 2013 May;5(5):1719-1723. Epub 2013 Mar 14. PubMed PMID: 23761839; PubMed Central PMCID: PMC3678880.
4: Naqvi SH, Naqvi SH, Bandukda MY, Naqvi SM. Present status and upcoming prospects of hedgehog pathway inhibitors in small cell lung cancer therapy. Infect Agent Cancer. 2013 May 22;8(1):17. doi: 10.1186/1750-9378-8-17. PubMed PMID: 23692865; PubMed Central PMCID: PMC3665447.
5: Loh YN, Hedditch EL, Baker LA, Jary E, Ward RL, Ford CE. The Wnt signalling pathway is upregulated in an in vitro model of acquired tamoxifen resistant breast cancer. BMC Cancer. 2013 Apr 2;13:174. doi: 10.1186/1471-2407-13-174. PubMed PMID: 23547709; PubMed Central PMCID: PMC3621642.
6: Uyama M, Kawanami M, Tamura M. Wasf2: a novel target of intermittent parathyroid hormone administration. Int J Mol Med. 2013 May;31(5):1243-7. doi: 10.3892/ijmm.2013.1315. Epub 2013 Mar 22. PubMed PMID: 23525371.
7: Arensman MD, Kovochich AN, Kulikauskas RM, Lay AR, Yang PT, Li X, Donahue T, Major MB, Moon RT, Chien AJ, Dawson DW. WNT7B mediates autocrine Wnt/β-catenin signaling and anchorage-independent growth in pancreatic adenocarcinoma. Oncogene. 2013 Feb 18. doi: 10.1038/onc.2013.23. [Epub ahead of print] PubMed PMID: 23416978.
8: Dawes LJ, Sugiyama Y, Tanedo AS, Lovicu FJ, McAvoy JW. Wnt-frizzled signaling is part of an FGF-induced cascade that promotes lens fiber differentiation. Invest Ophthalmol Vis Sci. 2013 Mar 1;54(3):1582-90. doi: 10.1167/iovs.12-11357. PubMed PMID: 23385791.
9: Huang Y, Ouyang H, Xie W, Chen X, Yao C, Han Y, Han X, Song Q, Pang D, Tang X. Moderate expression of Wnt signaling genes is essential for porcine parthenogenetic embryo development. Cell Signal. 2013 Apr;25(4):778-85. doi: 10.1016/j.cellsig.2013.01.001. Epub 2013 Jan 16. PubMed PMID: 23333243.
10: Mureli S, Gans CP, Bare DJ, Geenen DL, Kumar NM, Banach K. Mesenchymal stem cells improve cardiac conduction by upregulation of connexin 43 through paracrine signaling. Am J Physiol Heart Circ Physiol. 2013 Feb 15;304(4):H600-9. doi: 10.1152/ajpheart.00533.2012. Epub 2012 Dec 15. PubMed PMID: 23241322; PubMed Central PMCID: PMC3566487.
11: Maiti G, Naskar D, Sen M. The Wingless homolog Wnt5a stimulates phagocytosis but not bacterial killing. Proc Natl Acad Sci U S A. 2012 Oct 9;109(41):16600-5. doi: 10.1073/pnas.1207789109. Epub 2012 Sep 24. PubMed PMID: 23012420; PubMed Central PMCID: PMC3478623.

Explore Compound Types